![molecular formula C12H13ClF3NO4S B2884915 benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate CAS No. 2172317-03-0](/img/structure/B2884915.png)
benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate is a synthetic organic compound known for its versatile applications in various fields. It features a unique structural motif characterized by a trifluorobutane moiety, a chlorosulfonyl group, and a benzyl carbamate unit, making it valuable in organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate typically involves the following steps:
Synthesis of the Trifluorobutane Precursor: : Starting with the synthesis of the 1,1,1-trifluorobutane core, typically derived from fluoroalkylation reactions.
Introduction of the Chlorosulfonyl Group: : This step involves the chlorosulfonation of the trifluorobutane derivative using reagents such as chlorosulfonic acid or sulfuryl chloride.
Formation of Benzyl Carbamate: : Benzylamine is reacted with an appropriate carbonyl compound, followed by a coupling reaction with the previously prepared chlorosulfonylated trifluorobutane derivative.
Industrial Production Methods
On an industrial scale, these reactions are often optimized for efficiency and cost-effectiveness:
Batch Reactors: : Widely used for precise control over reaction conditions.
Flow Chemistry: : Employed for continuous production, improving yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate undergoes various reactions:
Nucleophilic Substitution: : Due to the presence of the chlorosulfonyl group, it readily reacts with nucleophiles like amines and thiols.
Reduction: : The compound can be reduced under specific conditions to remove the chlorosulfonyl group, yielding corresponding reduced derivatives.
Hydrolysis: : In the presence of water or aqueous bases, it can hydrolyze, leading to carbamate cleavage and the formation of benzyl alcohol and related products.
Common Reagents and Conditions
Sodium Hydride: : Used for deprotonation and subsequent nucleophilic substitutions.
Lithium Aluminum Hydride: : Employed for reduction reactions.
Aqueous NaOH or HCl: : Utilized for hydrolysis reactions.
Major Products
Substituted Benzyl Carbamates: : Resulting from nucleophilic substitution.
Dechlorinated Derivatives: : Produced via reduction.
Hydrolyzed Products: : Formed under aqueous conditions, yielding simpler organic molecules.
Scientific Research Applications
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.
Biology
Biochemical Probes: : Employed in the development of probes for biological assays due to its unique chemical properties.
Medicine
Drug Development: : Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting enzymatic pathways.
Industry
Chemical Manufacturing: : Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The compound's effects are typically mediated by its reactive functional groups:
Chlorosulfonyl Group: : Acts as an electrophile, reacting with nucleophiles in biochemical pathways.
Trifluorobutane Moiety: : Influences molecular interactions due to its electron-withdrawing properties, affecting binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl Carbamate: : Lacks the trifluorobutane and chlorosulfonyl groups, making it less reactive.
N-(Chlorosulfonyl)-1,1,1-trifluorobutane: : Similar in structure but without the carbamate moiety.
Trifluoromethylbenzene Derivatives: : Share the trifluoromethyl group but differ in their functional groups and overall reactivity.
Uniqueness
Multifunctionality: : The combination of trifluorobutane, chlorosulfonyl, and benzyl carbamate groups imparts unique chemical reactivity and versatility, distinguishing it from simpler analogs.
Reactivity Profile: : Enhanced reactivity due to the presence of both electrophilic and nucleophilic sites within the same molecule.
There you have it—an extensive overview of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
Properties
IUPAC Name |
benzyl N-(4-chlorosulfonyl-1,1,1-trifluorobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO4S/c13-22(19,20)7-6-10(12(14,15)16)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAHUUTJKYHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
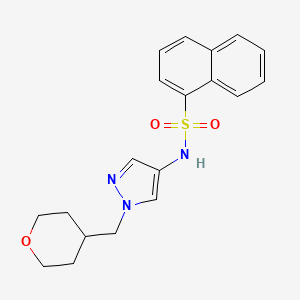
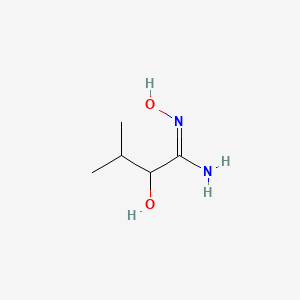

![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)


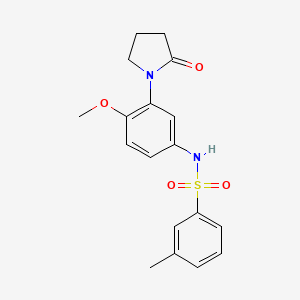
![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)
![3-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2884846.png)
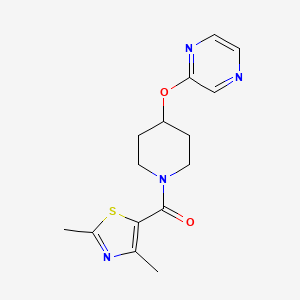
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)
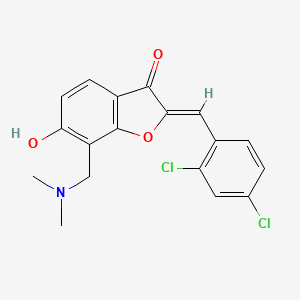
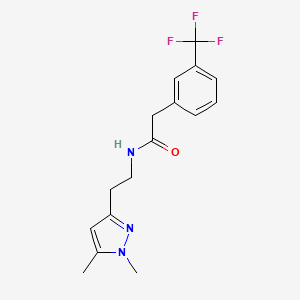
![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)
